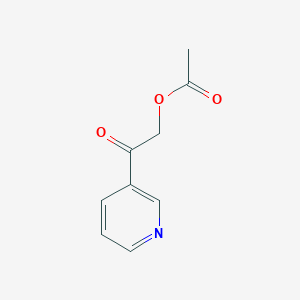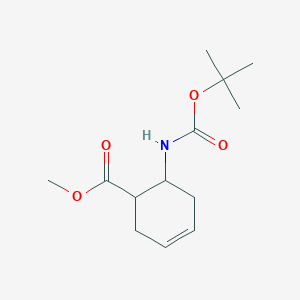
6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This process often employs reagents such as choline chloride and p-toluenesulfonic acid in a deep eutectic solvent (DES) as both the reaction medium and catalyst . The reaction conditions are designed to be efficient and sustainable, yielding high purity products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of green chemistry are often applied to minimize environmental impact and enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reference standard in various analytical techniques.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in chemical manufacturing
Wirkmechanismus
The mechanism of action for 6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality, allowing selective reactions at other sites on the molecule. This protection is crucial for multi-step synthesis processes, ensuring that the desired reactions occur without interference from the amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid: Similar in structure but lacks the methyl ester group.
tert-Butyloxycarbonyl-protected amino acids: These compounds also use the Boc group for protection but differ in their core structures.
Uniqueness
6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid methyl ester is unique due to its specific combination of functional groups, which provides distinct reactivity and stability profiles. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDCDXFSTUXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
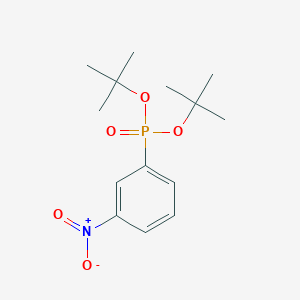
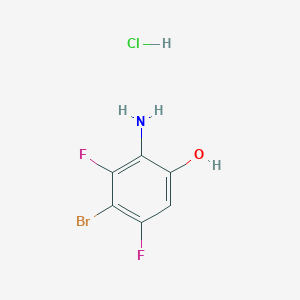
![2-amino-5-butyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B8026497.png)
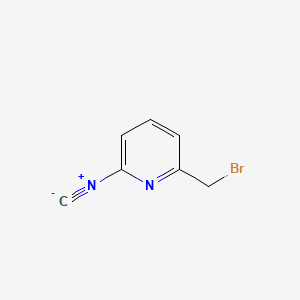
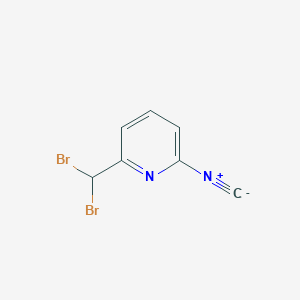
![2-Oxodecahydropyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B8026521.png)
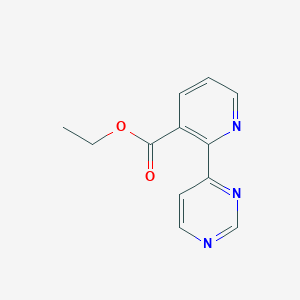
![5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B8026533.png)
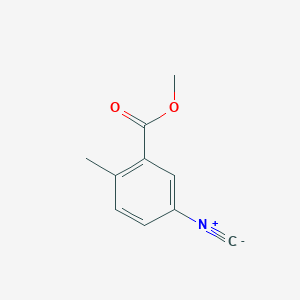
![(6E)-6-[[(3-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,5-dione](/img/structure/B8026545.png)
![6-Phenylfuro[2,3-b]pyrazine](/img/structure/B8026552.png)
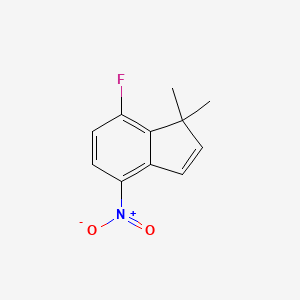
![8-Chlorosulfonyl-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester](/img/structure/B8026576.png)
